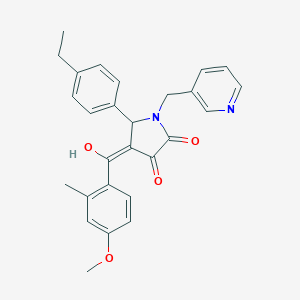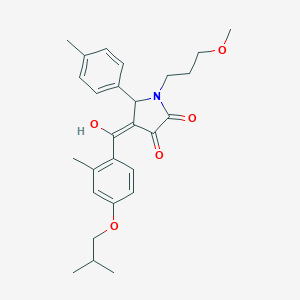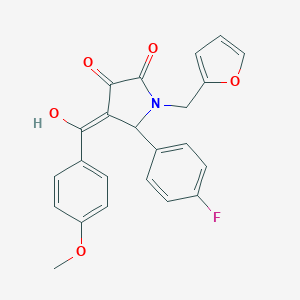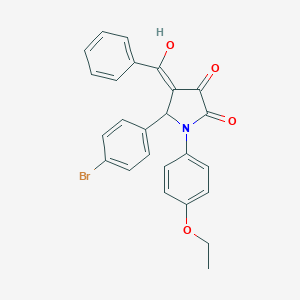![molecular formula C20H18N2O3 B266906 N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide](/img/structure/B266906.png)
N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide, also known as FMA, is a synthetic compound that has shown potential in various scientific research applications. FMA is a benzamide derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell cycle progression in cancer cells. N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide has been shown to have several biochemical and physiological effects. In addition to its potential anticancer properties, N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide has been shown to have anti-inflammatory and analgesic effects. N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide has also been shown to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the advantages of using N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide in lab experiments is its potential as a therapeutic agent. N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide has been shown to have anticancer properties, making it a potential candidate for cancer therapy. However, one of the limitations of using N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide. One area of research involves the development of new formulations of N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide with improved solubility and bioavailability. Another area of research involves the identification of the specific molecular targets of N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide in cancer cells, which could lead to the development of more targeted cancer therapies. Additionally, research could focus on the potential use of N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide in the treatment of other diseases, such as bacterial infections and inflammatory disorders.
合成法
The synthesis of N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide involves a multi-step process that begins with the reaction of 2-furaldehyde with methylamine to produce N-methyl-2-furylmethylamine. This intermediate is then reacted with 3-phenylacetyl chloride to form N-methyl-2-furylmethyl-3-phenylacetylamine. Finally, this intermediate is treated with benzoyl chloride to form N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide.
科学的研究の応用
N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide as a potential anticancer agent. Studies have shown that N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
特性
製品名 |
N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide |
|---|---|
分子式 |
C20H18N2O3 |
分子量 |
334.4 g/mol |
IUPAC名 |
N-(furan-2-ylmethyl)-3-[(2-phenylacetyl)amino]benzamide |
InChI |
InChI=1S/C20H18N2O3/c23-19(12-15-6-2-1-3-7-15)22-17-9-4-8-16(13-17)20(24)21-14-18-10-5-11-25-18/h1-11,13H,12,14H2,(H,21,24)(H,22,23) |
InChIキー |
ZHJAOOIAZVNAQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)

![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][3-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B266827.png)







![N-(3'-acetyl-1-benzyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B266847.png)

![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266850.png)